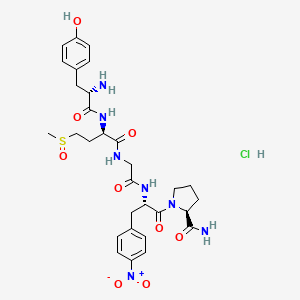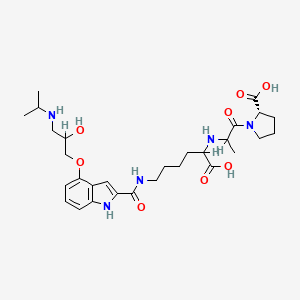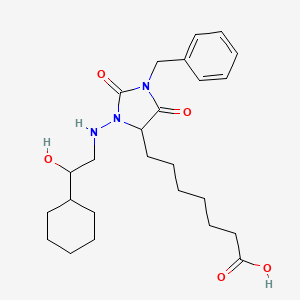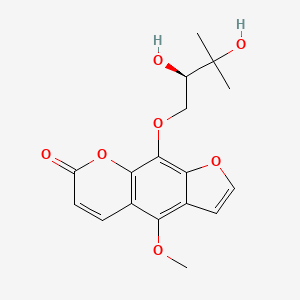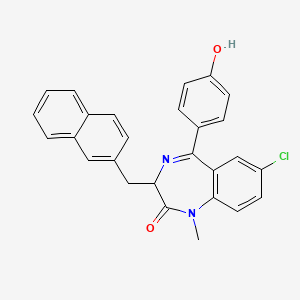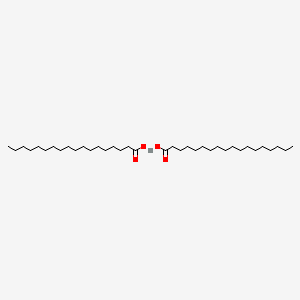
Stéarate de calcium
Vue d'ensemble
Description
Le stéarate de calcium est un sel carboxylate de calcium, classé comme un savon de calcium. Il se présente sous la forme d'une poudre blanche et cireuse de formule chimique ( \text{Ca(C}{18}\text{H}{35}\text{O}2)_2 ). Ce composé est largement utilisé dans diverses industries en raison de ses propriétés lubrifiantes, stabilisantes et anti-agglomérantes {_svg_1}.
Applications De Recherche Scientifique
Calcium stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer and lubricant in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Acts as a flow agent in the production of tablets and other pharmaceutical formulations.
Medicine: Used as an anti-caking agent in various medicinal formulations.
Industry: Employed as a waterproofing agent in concrete, a lubricant in pencil and crayon production, and a surface conditioner in paper manufacturing
Mécanisme D'action
Target of Action
Calcium stearate, a carboxylate salt of calcium, is classified as a calcium soap . It primarily targets various industrial and food applications due to its unique properties. It is a component of some lubricants, surfactants, and many foodstuffs . It is also used in the production of concrete, paper, and plastics .
Mode of Action
Calcium stearate interacts with its targets by providing lubrication, acting as a flow agent, surface conditioner, acid scavenger, or neutralizer . In plastics, it can act as an acid scavenger or neutralizer at concentrations up to 1000ppm, a lubricant, and a release agent . It may be used in plastic colorant concentrates to improve pigment wetting . In rigid PVC, it can accelerate fusion, improve flow, and reduce die swell .
Biochemical Pathways
While calcium stearate doesn’t directly participate in biochemical pathways, it is produced by heating stearic acid and calcium oxide . This reaction results in the formation of calcium stearate and water . It’s also the main component of soap scum, a white solid that forms when soap is mixed with hard water .
Pharmacokinetics
It’s worth noting that calcium stearate is insoluble in water, which influences its behavior in various applications .
Result of Action
The result of calcium stearate’s action depends on its application. For instance, in paper production, it provides good gloss, prevents dusting and fold cracking . In the concrete industry, it’s used for efflorescence control of cementitious products and for waterproofing . In the food industry, it’s used as a flow agent and surface conditioner .
Action Environment
The action of calcium stearate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of other substances and temperature . It’s also worth noting that calcium stearate is a waxy material with low solubility in water, unlike traditional sodium and potassium soaps . It’s easy and cheap to produce, and exhibits low toxicity .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le stéarate de calcium peut être synthétisé par plusieurs méthodes :
Saponification directe : Cette méthode consiste à faire réagir l'acide stéarique avec l'hydroxyde de calcium ou l'oxyde de calcium. La réaction est généralement effectuée dans des conditions de température et de pression contrôlées pour former du this compound et de l'eau : [ 2 \text{C}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{35}\text{COO})2\text{Ca} + \text{H}_2\text{O} ]
Double décomposition : Cette méthode consiste à faire réagir le stéarate de sodium avec un sel de calcium soluble comme le chlorure de calcium, ce qui entraîne la formation de this compound et de chlorure de sodium : [ \text{CaCl}{17}\text{H}{17}\text{H}{35}\text{COO})2\text{Ca} + 2\text{NaCl} ]
Méthodes de production industrielle : La production industrielle de this compound fait généralement appel à la méthode de saponification directe en raison de son efficacité et de son caractère économique. Le processus comprend :
Prétraitement des matières premières : Purification de l'acide stéarique et transformation de l'oxyde de calcium en une poudre fine.
Mélange : L'acide stéarique et l'oxyde de calcium sont mélangés dans un réacteur.
Réaction : Le mélange réagit pour former du this compound et de l'eau.
Filtration et séparation : Le this compound formé est séparé du mélange réactionnel.
Séchage : Le composé séparé est séché pour éliminer toute humidité résiduelle.
Analyse Des Réactions Chimiques
Types de réactions : Le stéarate de calcium subit principalement les types de réactions suivants :
Saponification : Comme décrit dans les méthodes de préparation.
Décomposition thermique : Lorsqu'il est chauffé, le this compound se décompose en acide stéarique et en sels de calcium.
Hydrolyse : En présence d'eau, le this compound peut s'hydrolyser pour former de l'acide stéarique et de l'hydroxyde de calcium.
Réactifs et conditions courants :
Réactifs : Acide stéarique, oxyde de calcium, hydroxyde de calcium, stéarate de sodium, chlorure de calcium.
Conditions : Température et pression contrôlées, généralement dans une configuration de réacteur.
Principaux produits :
Saponification : this compound et eau.
Décomposition thermique : Acide stéarique et sels de calcium.
Hydrolyse : Acide stéarique et hydroxyde de calcium {_svg_2}
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique et l'industrie :
Chimie : Utilisé comme stabilisateur et lubrifiant dans la production de chlorure de polyvinyle (PVC) et d'autres polymères.
Biologie : Agit comme agent d'écoulement dans la production de comprimés et d'autres formulations pharmaceutiques.
Médecine : Utilisé comme agent anti-agglomérant dans diverses formulations médicamenteuses.
Industrie : Employé comme agent d'imperméabilisation dans le béton, comme lubrifiant dans la production de crayons et de crayons et comme conditionneur de surface dans la fabrication du papier
5. Mécanisme d'action
Le this compound exerce ses effets principalement par ses propriétés lubrifiantes et stabilisantes. Le composé forme une couche protectrice sur les surfaces, réduisant la friction et empêchant l'agglomération. Dans la production de polymères, il agit comme un piégeur d'acides, neutralisant les sous-produits acides et améliorant la stabilité du produit final .
Comparaison Avec Des Composés Similaires
Le stéarate de calcium est souvent comparé à d'autres stéarates métalliques, tels que le stéarate de magnésium et le stéarate de zinc. Ces composés partagent des propriétés similaires mais diffèrent dans leurs applications spécifiques et leur efficacité :
Stéarate de magnésium : Souvent utilisé dans l'industrie pharmaceutique comme lubrifiant dans la fabrication de comprimés. Il possède des propriétés lubrifiantes similaires, mais est plus soluble dans l'eau que le this compound.
Stéarate de zinc : Utilisé comme agent de démoulage et lubrifiant dans les industries du caoutchouc et des plastiques. Il offre une meilleure stabilité thermique que le this compound.
Unicité : Le this compound est unique en raison de sa faible solubilité dans l'eau, ce qui le rend particulièrement efficace comme agent d'imperméabilisation et dans les applications où la résistance à l'humidité est cruciale .
Propriétés
| { "Design of the Synthesis Pathway": "Calcium stearate can be synthesized through the reaction between stearic acid and calcium hydroxide.", "Starting Materials": [ "Stearic acid", "Calcium hydroxide", "Water" ], "Reaction": [ "1. Dissolve calcium hydroxide in water to form a solution.", "2. Add stearic acid to the solution and heat the mixture.", "3. Stir the mixture until the stearic acid is completely dissolved.", "4. Continue heating the mixture until all the water has evaporated.", "5. The resulting solid is calcium stearate." ] } | |
Numéro CAS |
1592-23-0 |
Formule moléculaire |
C18H36CaO2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
calcium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
Clé InChI |
HTPHKKKMEABKJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.[Ca] |
Apparence |
Solid powder |
Color/Form |
CRYSTALLINE POWDER Granular, fatty powder FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER |
Densité |
1.12 1.12 g/cm³ |
melting_point |
Melting point equals 217 ° F 179 °C |
| 66071-81-6 1592-23-0 8000-75-7 |
|
Description physique |
Dry Powder Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White powder; [Sax] WHITE POWDER. |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine Solubility in water, g/100ml at 15 °C: 0.004 |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Calcium stearate, due to its polar groups, preferentially wets the metal surface of processing equipment even in the presence of PVC, acting as an excellent metal lubricant. [] This reduces friction between the PVC melt and the metal, improving processability. Non-polar lubricants like paraffin wax can further enhance this effect by making the lubricant layer more fluid. []
A: Calcium stearate neutralizes sulfur acids generated during the vulcanization process of ENR. [] These sulfur acids can catalyze the ring-opening of epoxide groups, leading to undesirable ether crosslinks and premature aging. By neutralizing these acids, calcium stearate helps maintain the desired crosslink density and improves the long-term stability of ENR. []
A: * Molecular Formula: Ca(C₁₈H₃₅O₂)₂ * Molecular Weight: 607.008 g/mol* Spectroscopic data: A characteristic FTIR absorption peak for calcium stearate is observed at 1561 cm⁻¹. This peak can be used for qualitative identification and even initial quantitative analysis. []
A: The effect of calcium stearate on PVC fusion is complex and depends on temperature and the presence of other additives like paraffin wax. [] While increased levels of calcium stearate enhance fusion in PVC compounds containing wax, the opposite occurs at lower temperatures in compounds without wax. At higher temperatures, calcium stearate accelerates fusion even without wax. []
ANone: No catalytic properties or applications were identified for calcium stearate in the provided research papers.
ANone: No information related to computational chemistry and modeling of calcium stearate was found in the provided research papers.
A: Researchers have developed methods to create stable aqueous dispersions of calcium stearate for applications like papermaking. [, , , ] These methods involve carefully controlling the particle size of calcium stearate and using additives like emulsifiers, dispersing agents, and antifoaming agents. [, , , ] These formulations aim to prevent issues like color reversion, odor, and instability during storage and use.
ANone: The provided research focuses on the material properties and industrial applications of calcium stearate. Therefore, information on PK/PD is not relevant in this context.
A: While not directly related to in vivo efficacy in a biological context, one study found that adding 1 kg/m³ of calcium stearate to self-compacting concrete (SCC) with 10% fly ash significantly improved its mechanical and physical properties compared to SCC without those additives. [] This included higher compressive strength, lower water absorption, lower chloride ion infiltration, and less corrosion. []
ANone: This concept is not applicable to the context of the provided research.
ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.
ANone: This concept is not applicable to the research provided on calcium stearate.
A: Several methods are employed for characterizing calcium stearate:* Fourier Transform Infrared Spectrum (FTIR): Used for qualitative identification and initial quantitative analysis, particularly by analyzing the characteristic absorption peak at 1561 cm⁻¹. []* Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Allows for indirect quantitative determination of calcium stearate in materials like polypropylene by measuring the calcium content. []* Scanning Electron Microscope (SEM): Provides insights into the microstructure of materials containing calcium stearate. [, ]
A: One study demonstrated the validation of an ICP-AES method for quantifying calcium stearate in polypropylene. [] The method achieved a linear correlation coefficient of 0.998 for a calcium element calibration curve in the 5.0 mg/L to 70.0 mg/L concentration range. [] Verification experiments showed a standard-adding recovery of 91.0%-104% and a relative standard deviation of 0.47%-1.21%, confirming the method's accuracy and precision. []
ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.
ANone: This concept is not relevant to the research provided on calcium stearate.
ANone: This concept is not relevant to the applications of calcium stearate discussed in the research papers.
A: The research papers highlight the use of various instruments and techniques for characterizing calcium stearate, including:* Moving Die Rheometer (MDR 2000): Used to study the cure characteristics of rubber compounds containing calcium stearate. [, ]* U-CAN Electron Tensile Testing Machine: Employed to determine the tensile properties of rubber vulcanizates. []
A: The research mentions that calcium stearate was first industrially produced in 1923. [] It highlights the long history of its use as a PVC stabilizer and its significance in producing non-toxic polymeric materials. []
ANone: The research demonstrates the cross-disciplinary nature of calcium stearate applications, spanning material science, polymer chemistry, and engineering. It showcases its use in diverse areas, including:
- Construction: Improving the properties of concrete and cement mortar. [, , , , , , ]
- Rubber Industry: Enhancing the thermal stability and mechanical properties of epoxidized natural rubber. [, , ]
- Plastics Industry: Acting as a lubricant and thermal stabilizer in PVC processing. [, , , ]
- Papermaking: Used in the formulation of water-based dispersions as an auxiliary agent and coating lubricant. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)
![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)


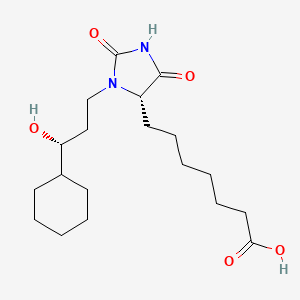
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
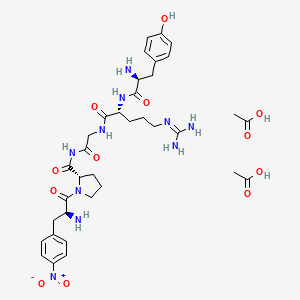
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
